3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The compound has been synthesized and analyzed using various techniques including X-ray crystallography, NMR, MS, and IR. This research provides insight into the crystal structure, aiding in the understanding of its chemical properties and potential applications (Dong, Quan, Zhu, & Li, 2002).
Synthesis Techniques
Several studies focus on the synthesis of 1,3,4-thiadiazol-2-ylacetic acid derivatives, which is relevant to the compound . These studies explore different methods and reactions to create these derivatives, contributing to the broader knowledge of thiadiazole chemistry (Saito, Saheki, Natanaka, & Ishimaru, 1983).
Photochemical Properties
Research on zinc phthalocyanine derivatives, which include 1,3,4-thiadiazol structures, discusses their photochemical properties. This is particularly relevant for applications like photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Biological Activity
A study of compounds related to 1,3,4-thiadiazol derivatives reveals their potential biological activity, including nematicidal and antimicrobial properties. This could be indicative of the broader potential of thiadiazole derivatives in biological and medicinal applications (Reddy, Rao, Yakub, & Nagaraj, 2010).
properties
IUPAC Name |
3-[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(20-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZFPHZLSHKBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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